![molecular formula C8H2Br2S3 B1589122 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene CAS No. 502764-54-7](/img/structure/B1589122.png)
3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
Overview
Description
3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene, or 3,5-DBDT, is an organic compound that has been studied for its potential applications in various scientific research fields. It is a polycyclic aromatic hydrocarbon (PAH) and a member of the dithienothiophene family. 3,5-DBDT's unique structure makes it an attractive option for a wide range of research applications, including organic synthesis, material science, and biochemistry. In
Scientific Research Applications
Organic Electronic Devices
This compound can be used as an active layer with high charge mobility and environmental stability, which is crucial for the development of organic electronic devices .
Electro-luminescence
It finds application in electro-luminescence, which is the emission of light from a compound due to an electric current passed through it .
Organic Thin Film Transistors (OTFTs)
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is used in OTFTs due to its high charge mobility which is beneficial for high-performance transistors .
Photochromism
The compound exhibits photochromism, meaning it can change color when exposed to light, making it useful in various optical applications .
Organic Photovoltaic (OPV) Solar Cells
It is also utilized in OPV solar cells for its ability to convert solar energy into electrical energy efficiently .
Functional Supramolecular Chemistry
As a heterocyclic building block, it plays a significant role in supramolecular chemistry for creating complex structures with specific functions .
Solution-Processable OTFTs
Research has been conducted on DTT-based solution-processable OTFTs, which are essential for flexible electronics .
Sonogashira Coupling Reactions
The compound is involved in Sonogashira coupling reactions, which are pivotal in creating complex organic compounds for various applications .
Mechanism of Action
Target of Action
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is primarily used as a building block in the synthesis of a variety of optoelectronic materials . It acts as a donor molecule, contributing to the formation of conductive materials .
Mode of Action
The interaction of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene with its targets involves the donation of electrons. This electron donation is crucial for the formation of conductive materials, which are key components in the development of organic electronic devices .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of optoelectronic materials . These materials are used in various applications, including organic light-emitting diodes (OLEDs), solar cells, and transistors .
Result of Action
The molecular and cellular effects of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene’s action are primarily observed in its contribution to the formation of conductive materials. These materials have high charge mobility and environmental stability, making them ideal for use in organic electronic devices .
Action Environment
The action, efficacy, and stability of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can be influenced by various environmental factors. For instance, the synthesis of optoelectronic materials using this compound requires specific conditions, such as certain temperatures and solvents . Furthermore, the performance of the resulting materials in electronic devices can be affected by environmental conditions like temperature and humidity .
properties
IUPAC Name |
5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2S3/c9-3-1-11-7-5(3)13-6-4(10)2-12-8(6)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUNTNNZSCLFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C3=C(S2)C(=CS3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466719 | |
Record name | 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
CAS RN |
502764-54-7 | |
Record name | 3,5-Dibromodithieno[3,2-b:2′,3′-d]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502764-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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